Cas no 18640-74-9 (2-Isobutylthiazole)
2-Isobutylthiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Isobutylthiazole
- 2-i-butylthiazole
- 2-Isobutyl-1,3-thiazole
- FEMA 3134
- FEMA NUMBER 3134
- isobutylthiazole
- tertiary sulfonamide
- THIAZOLE,2-ISOBUTYL
- 'TOMATO LEAF' THIAZOLE
- 2-(2-Methylpropyl)-thiazole
- ''TOMATO LEAF'' THIAZOLE
- 2-(2-methylpropyl)-Thiazo
- THIAZYL 1% DPG
- THIAZOLE, 2-ISOBUTYL
- 2-Isobutylthiazole 97%
- 2-ISOBUTYLTHIAZOLE 99+%
- 2-(2-Methylpropyl)thiazole
- Thiazole, 2-isobutyl-
- Thiazole, 2-(2-methylpropyl)-
- 2-(2-methylpropyl)-1,3-thiazole
- 2-ISOBUTYL THIAZOLE
- iso-butyl thiazole
- 2-(2-Methylpropyl) thiazole
- FEMA No. 3134
- 2-iso-butylthiazole
- Thiazole, (2-methylpropyl)-
- 7N03TDY75D
- Thiazole, 2-isobutyl- (8CI)
- CMPVUVUNJQERIT-UHFFFAOYSA-N
- 2-isobutyl-thiazole
- 2-iso-butyl thiaz
- SMR000112244
- MLS001050182
-
- MDL: MFCD00005334
- Inchi: 1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
- InChI Key: CMPVUVUNJQERIT-UHFFFAOYSA-N
- SMILES: CC(CC1SC=CN=1)C
- BRN: 507823
Computed Properties
- Exact Mass: 141.06100
- Monoisotopic Mass: 141.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1
Experimental Properties
- Color/Form: Colorless liquid with strong tomato aroma
- Density: 0.995 g/mL at 25 °C(lit.)
- Boiling Point: 180°C(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: n20/D 1.495(lit.)
- PSA: 41.13000
- LogP: 2.34160
- FEMA: 3134
- Solubility: Uncertain
2-Isobutylthiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:XJ5103412
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature(BD10069)
- Risk Phrases:R36/37/38
- Packing Group:III
- Safety Term:3
- Packing Group:III
- Hazard Level:3
2-Isobutylthiazole Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Isobutylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009620-1g |
2-Isobutylthiazole |
18640-74-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009620-5g |
2-Isobutylthiazole |
18640-74-9 | 95% | 5g |
£15.00 | 2022-03-01 | |
| Fluorochem | 009620-25g |
2-Isobutylthiazole |
18640-74-9 | 95% | 25g |
£60.00 | 2022-03-01 | |
| Apollo Scientific | OR8109-5g |
2-Isobutylthiazole |
18640-74-9 | 98% | 5g |
£70.00 | 2023-09-02 | |
| Apollo Scientific | OR8109-25g |
2-Isobutylthiazole |
18640-74-9 | 98% | 25g |
£125.00 | 2023-09-02 | |
| Apollo Scientific | OR8109-100g |
2-Isobutylthiazole |
18640-74-9 | 98% | 100g |
£310.00 | 2023-09-02 | |
| abcr | AB117122-1 g |
2-Isobutylthiazole, 97%; . |
18640-74-9 | 97% | 1 g |
€59.00 | 2023-07-20 | |
| abcr | AB117122-5 g |
2-Isobutylthiazole, 97%; . |
18640-74-9 | 97% | 5 g |
€76.00 | 2023-07-20 | |
| abcr | AB117122-25 g |
2-Isobutylthiazole, 97%; . |
18640-74-9 | 97% | 25 g |
€178.00 | 2023-07-20 | |
| abcr | AB117122-100 g |
2-Isobutylthiazole, 97%; . |
18640-74-9 | 97% | 100 g |
€492.50 | 2023-07-20 |
2-Isobutylthiazole Suppliers
2-Isobutylthiazole Related Literature
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Siraj Khan,Nesrin Bu?day,Sedat Ya?ar,Naseem Ullah,?smail ?zdemir New J. Chem. 2021 45 6281
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Linhao Liu,Marie Cordier,Thierry Roisnel,Henri Doucet Org. Chem. Front. 2023 10 1441
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Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
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Wided Hagui,Néji Besbes,Ezzeddine Srasra,Jean-Fran?ois Soulé,Henri Doucet RSC Adv. 2016 6 17110
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
Additional information on 2-Isobutylthiazole
Professional Introduction to 2-Isobutylthiazole (CAS No. 18640-74-9)
2-Isobutylthiazole, with the chemical formula C8H11NS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 18640-74-9, belongs to the thiazole class of molecules, which are known for their diverse biological activities and industrial applications. The structural integrity of 2-isobutylthiazole, featuring a sulfur-containing five-membered ring fused with a benzene-like structure, makes it a versatile scaffold for drug discovery and material science innovation.
The significance of 2-isobutylthiazole in modern chemistry cannot be overstated. Its molecular structure allows for selective interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active agents. Recent advancements in medicinal chemistry have highlighted its potential in developing novel therapeutic compounds. For instance, studies have demonstrated its role in inhibiting specific enzymatic pathways associated with inflammation and metabolic disorders.
In the realm of pharmaceutical research, 2-isobutylthiazole has been explored for its antimicrobial and anti-inflammatory properties. Researchers have identified derivatives of this compound that exhibit promising activity against resistant bacterial strains. The incorporation of the isobutyl group enhances lipophilicity, improving membrane permeability and thus drug bioavailability. This characteristic is particularly crucial in designing drugs that require efficient absorption and distribution within the body.
The agrochemical industry has also leveraged the properties of 2-isobutylthiazole to develop advanced crop protection agents. Its structural features contribute to the development of pesticides with improved efficacy and environmental safety. Current research focuses on optimizing synthetic routes to produce environmentally friendly derivatives that minimize ecological impact while maintaining high agricultural productivity.
From a synthetic chemistry perspective, CAS number 18640-74-9 identifies a key intermediate in multi-step organic synthesis. The thiazole ring provides a reactive site for further functionalization, enabling the creation of complex molecules with tailored biological activities. Techniques such as cross-coupling reactions and nucleophilic substitutions are commonly employed to modify 2-isobutylthiazole, expanding its utility in drug development pipelines.
The material science applications of 2-isobutylthiazole are equally fascinating. Its ability to form stable complexes with metal ions has led to innovative uses in catalysis and material engineering. Researchers have investigated its potential as a ligand in coordination chemistry, where it aids in stabilizing transition metal centers for catalytic applications. These findings open new avenues for developing efficient catalysts for industrial processes.
In conclusion, the multifaceted applications of 2-isobutylthiazole underscore its importance in contemporary chemical research. Whether as a building block for pharmaceuticals or an agent in material science, this compound exemplifies the intersection of structure and function that drives innovation across multiple disciplines. As scientific understanding evolves, further exploration of derivatives and analogs will undoubtedly uncover even more possibilities for harnessing the potential of this remarkable molecule.
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